"Methyl 2-amino-4-methoxybenzoate" CAS number and properties
"Methyl 2-amino-4-methoxybenzoate" CAS number and properties
An In-depth Technical Guide to Methyl 2-amino-4-methoxybenzoate
Authored by a Senior Application Scientist
Abstract
Methyl 2-amino-4-methoxybenzoate (CAS No. 50413-30-4) is a substituted aromatic ester of significant interest in synthetic and medicinal chemistry. Its unique arrangement of amino, methoxy, and methyl ester functional groups on a benzene scaffold makes it a versatile building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and novel materials.[1] This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, established synthesis protocols, key chemical transformations, and applications, with a particular focus on its role in drug discovery and development. The content is structured to provide researchers, scientists, and drug development professionals with actionable insights and a robust understanding of this important chemical intermediate.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical properties. These parameters govern reaction conditions, purification strategies, and formulation development.
IUPAC Name: Methyl 2-amino-4-methoxybenzoate Synonyms: 2-AMINO-4-METHOXY-BENZOIC ACID METHYL ESTER, methyl 2-amino-4-methoxylbenzoate[2] CAS Number: 50413-30-4[1][3][4][5] Appearance: Brown powder[1]
The key physicochemical data for Methyl 2-amino-4-methoxybenzoate are summarized in the table below. These values are critical for predicting its behavior in various solvent systems and for designing appropriate experimental setups.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | [1][2][3] |
| Molecular Weight | 181.19 g/mol | [1][2][3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Boiling Point | 313.7 ± 22.0 °C at 760 mmHg | [3] |
| Flash Point | 158.8 ± 18.7 °C | [3] |
| LogP (Partition Coefficient) | 2.10 | [3] |
| Topological Polar Surface Area (TPSA) | 61.55 Ų | [3] |
| Purity | ≥97% or ≥98% (NMR) | [1] |
The moderate lipophilicity (LogP of 2.10) and significant polar surface area suggest a balanced solubility profile and the potential for hydrogen bonding interactions, which are key considerations in both reaction chemistry and biological interactions.[3]
Synthesis and Manufacturing Protocols
The synthesis of Methyl 2-amino-4-methoxybenzoate is primarily achieved through the esterification of its corresponding carboxylic acid. The choice of method depends on the required scale, purity, and available reagents. Below are two field-proven protocols.
Protocol 2.1: Acid-Catalyzed Fischer-Speier Esterification
This is the most common and cost-effective method for synthesizing this ester. The reaction relies on driving the equilibrium toward the product by using an excess of alcohol and an acid catalyst.
Causality: The mechanism involves the protonation of the carboxylic acid carbonyl by a strong acid (e.g., HCl, H₂SO₄), which activates it for nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the ester. Using methanol as the solvent provides a large excess, shifting the reaction equilibrium towards the product side according to Le Châtelier's principle.
Caption: Workflow for Fischer-Speier Esterification.
Step-by-Step Methodology: [6]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-4-methoxybenzoic acid (1.0 eq) in methanol (approx. 15 volumes).
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Catalyst Addition: Cool the mixture in an ice bath. Bubble hydrogen chloride gas through the solution until saturation, or alternatively, add concentrated sulfuric acid (0.2-0.3 eq) dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Neutralization: Carefully dilute the residue with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
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Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the final product.[2][6]
Protocol 2.2: Esterification via (Trimethylsilyl)diazomethane
This method is suitable for small-scale synthesis and is often preferred when the starting material is sensitive to harsh acidic conditions. It is generally high-yielding and proceeds under mild conditions.
Causality: (Trimethylsilyl)diazomethane serves as a safe and effective methylating agent for carboxylic acids. The reaction proceeds rapidly at 0 °C to room temperature without the need for strong acids or high temperatures, which preserves sensitive functional groups.
Step-by-Step Methodology: [2]
-
Reaction Setup: Dissolve 4-methoxyanthranilic acid (1.0 eq) in a 10% solution of methanol in tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add (trimethylsilyl)diazomethane (2.0 M in ethyl ether, 1.2 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.
-
Quenching: Terminate the reaction by the careful addition of a few drops of glacial acetic acid.
-
Work-up and Purification: Concentrate the reaction mixture and partition the residue between ethyl acetate and saturated sodium bicarbonate solution. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the product.[2]
Key Reactions and Applications in Drug Development
Methyl 2-amino-4-methoxybenzoate is a valuable precursor due to the reactivity of its functional groups. The amino group can be readily acylated, alkylated, or used in cyclization reactions to form heterocyclic systems. The aromatic ring can undergo electrophilic substitution, such as halogenation.
Intermediate for Kinase Inhibitors and SOS1 Degraders
A significant application of this compound is in the synthesis of advanced pharmaceutical agents. For instance, it has been utilized in the development of SOS1 inhibitor-based degraders targeting KRAS-mutant colorectal cancer.[7] In this context, the molecule serves as a scaffold for building more complex quinazoline-based structures.
Example Reaction: Iodination for Further Functionalization [7] The aromatic ring can be selectively iodinated, introducing a functional handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig).
Caption: Iodination of Methyl 2-amino-4-methoxybenzoate.
Step-by-Step Methodology: [7]
-
Dissolution: Dissolve Methyl 2-amino-4-methoxybenzoate (1.0 eq) in ethanol. Add water and concentrated HCl, then cool the mixture to 0 °C.
-
Addition: Add a solution of iodine monochloride (1.1 eq) in concentrated HCl dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours.
-
Work-up: Quench the reaction with water. The product precipitates and can be collected by filtration.
-
Purification: Wash the crude solid with hexane to yield the purified iodinated product.[7]
General Applications
Beyond specific, complex syntheses, this intermediate is widely employed in:
-
Pharmaceutical Development: As a building block for anti-inflammatory and analgesic agents.[1]
-
Agrochemicals: In the formulation of herbicides and pesticides.[1]
-
Material Science: For developing new polymers, coatings, and adhesives.[1]
-
Biochemical Research: Used in studies of enzyme activity and metabolic pathways.[1]
Analytical Characterization
Accurate characterization is essential for confirming the identity and purity of the synthesized material.
-
Nuclear Magnetic Resonance (¹H NMR): Proton NMR is a primary tool for structural elucidation. The spectrum for Methyl 2-amino-4-methoxybenzoate in CDCl₃ shows characteristic peaks for the aromatic protons and the two distinct methoxy groups.
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H), 6.07 (s, 1H), 3.85 (s, 3H), 3.84 (s, 3H).[7] (Note: This data is for the iodinated derivative, Methyl 2-amino-5-iodo-4-methoxybenzoate, but illustrates the expected regions for the parent compound's signals.)
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to confirm the molecular weight. The analysis typically shows a molecular ion peak (MH+) of 182, corresponding to the formula C₉H₁₁NO₃.[2]
Safety, Handling, and Storage
Proper handling and storage are critical to ensure the stability of the compound and the safety of laboratory personnel.
-
Hazard Classification: Classified as an irritant (Xi).[3]
-
Storage Conditions: Store in a cool, dry, and well-ventilated area. Recommended storage temperatures are between 0-8°C.[1] The compound should be kept in a tightly sealed container and protected from light and moisture to prevent degradation.[3]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. If there is a risk of dust formation, a full-face respirator should be used.[8]
Conclusion
Methyl 2-amino-4-methoxybenzoate is a strategically important chemical intermediate with a well-defined profile of properties, synthesis routes, and applications. Its utility in the construction of complex, high-value molecules, particularly in the pharmaceutical sector for developing novel therapeutics, underscores its significance. This guide has consolidated the critical technical information required by researchers to effectively and safely utilize this versatile compound in their synthetic endeavors.
References
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Feng, H., et al. (2023). Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer. PubMed Central. Retrieved from [Link]
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The University of Liverpool Repository. (n.d.). From medicinal chemistry optimisation of antimalarial 2-aryl quinolones to synthesis and application of endoperoxide activity-ba. Retrieved from [Link]
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Sisco-Iscotec. (n.d.). CAS No : 50413-30-4 | Product Name : Methyl-2-amino-4-methoxy. Retrieved from [Link]
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OHSU's Digital Collections. (2019). TOWARDS SELECTIVE POLY-ADP- RIBOSE POLYMERASE INHIBITORS. Retrieved from [Link]
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De Gruyter. (2025). Crystal structure of methyl 2-amino-3-chloro-4-methoxybenzoate, C9H10ClNO3. Retrieved from [Link]
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Autechaux. (n.d.). The Role of Methyl 2-amino-4-methoxybenzoate in Organic Synthesis. Retrieved from [Link]
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Autechaux. (n.d.). Methyl 2-amino-4-methoxybenzoate: A Key Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]
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